A Technical Guide to 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine (CAS 939986-64-8): A Key Building Block in Kinase Inhibitor Discovery
A Technical Guide to 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine (CAS 939986-64-8): A Key Building Block in Kinase Inhibitor Discovery
Introduction: The Strategic Importance of the Pyrrolidinyl-Pyrimidyl Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine core is a privileged scaffold, renowned for its versatile biological activities, which span from anticancer and antimicrobial to anti-inflammatory applications.[1][2][3][4] Its ability to form critical hydrogen bonds and engage in various interactions with biological targets makes it a cornerstone of drug design.[5] Within this vast chemical space, 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine (CAS No. 939986-64-8) has emerged as a particularly valuable and strategic building block.
This technical guide provides an in-depth analysis of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine, offering a comprehensive overview of its synthesis, physicochemical properties, and, most critically, its application in the development of next-generation kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this intermediate for the synthesis of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The key properties of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine are summarized below.
| Property | Value | Source |
| CAS Number | 939986-64-8 | [5] |
| Molecular Formula | C₈H₁₀ClN₃ | [6] |
| Molecular Weight | 183.64 g/mol | [6] |
| Appearance | Solid | [7] |
| Purity | Typically ≥98% | [5][6] |
| InChI Key | DJVYVHPCLCIYDY-UHFFFAOYSA-N | [7] |
Synthesis and Mechanism: A Nucleophilic Aromatic Substitution Approach
The synthesis of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine is principally achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is highly efficient due to the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two nitrogen atoms.
The logical and most common synthetic route commences with a di-halogenated pyrimidine, typically 4,6-dichloropyrimidine, and pyrrolidine. The greater reactivity of one chlorine atom over the other, or the use of controlled stoichiometry, allows for the selective mono-substitution.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine.
Exemplary Synthetic Protocol
Materials:
-
4,6-Dichloropyrimidine
-
Pyrrolidine (1.0 - 1.2 equivalents)
-
A suitable base (e.g., Triethylamine, Diisopropylethylamine) (1.5 - 2.0 equivalents)
-
A suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloropyrimidine in the chosen solvent.
-
Addition of Reagents: To the stirred solution, add the base followed by the dropwise addition of pyrrolidine at room temperature or while cooling in an ice bath to manage any exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of optimal conversion to the mono-substituted product and minimize the formation of the di-substituted byproduct.
-
Work-up: Upon completion, the reaction mixture is typically quenched with water or an aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The crude product is concentrated under reduced pressure. Purification is typically achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system, to isolate the pure 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine.
Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed through spectroscopic analysis.
Spectroscopic Characterization (Predicted)
As experimental data is not publicly available, the following are predicted spectroscopic characteristics. Researchers who synthesize this compound are encouraged to publish their experimental data to contribute to the scientific record.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the pyrrolidine protons (typically in the range of 1.8-2.0 ppm and 3.4-3.6 ppm) and two distinct signals for the pyrimidine ring protons (likely in the aromatic region, >6.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal eight distinct carbon signals. The pyrrolidine carbons would appear in the aliphatic region, while the pyrimidine carbons would be in the aromatic/heteroaromatic region.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight of 183.64, with a characteristic isotopic pattern [M+2]+ at approximately one-third the intensity of the [M]+ peak, indicative of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely display characteristic C-H stretching frequencies for both aliphatic and aromatic protons, as well as C=C and C=N stretching vibrations from the pyrimidine ring and C-N stretching from the pyrrolidine moiety.
Application in Drug Discovery: A Gateway to LRRK2 Inhibitors
The primary and most significant application of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine is as a key intermediate in the synthesis of kinase inhibitors. The chlorine atom at the 4-position serves as a reactive handle for further functionalization, typically through another SNAr reaction or a palladium-catalyzed cross-coupling reaction.
A notable example of its utility is in the development of Leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are being investigated as potential therapeutic agents for Parkinson's disease.[3][8]
Illustrative Reaction Scheme in LRRK2 Inhibitor Synthesis
Caption: General reaction pathway for the elaboration of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine in kinase inhibitor synthesis.
In a specific example from the literature, a "6-(pyrrolidin-1-yl) analogue" (compound 17) was synthesized as part of a structure-activity relationship (SAR) study for LRRK2 inhibitors.[3] This analogue demonstrated favorable properties, highlighting the importance of the pyrrolidinyl moiety in achieving desired biological activity and physicochemical characteristics.[3] The synthesis of such an analogue would involve the reaction of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine with a suitable amine or other nucleophile at the 4-position, displacing the chlorine atom to build a more complex and biologically active molecule.
Safety and Handling
Based on available safety data sheets, 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as an irritant, and contact with skin and eyes should be avoided. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
4-Chloro-6-(pyrrolidin-1-yl)pyrimidine is a strategically important building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its straightforward synthesis via nucleophilic aromatic substitution and the reactive nature of its chloro-substituent make it a versatile intermediate for the construction of complex molecular architectures. Its demonstrated utility in the development of LRRK2 inhibitors underscores its potential for the discovery of novel therapeutics for neurodegenerative diseases. As research in this area continues, the demand for and applications of this valuable pyrimidine derivative are expected to grow.
References
- A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.
- Scott, J. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10312–10332.
- Synthesis and Biological Activities of Some Pyrimidine Deriv
- 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine, min 98%, 1 gram. (n.d.). CP Lab Safety.
- De, S. K. (2024). New Pyrrolopyrimidines as LRRK2 Inhibitors for Treating Parkinson's Disease. Current Medicinal Chemistry, 31(33), 5477–5480.
- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (n.d.). PMC.
- 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1 H NMR. (n.d.).
- SYNTHESIS OF CHLORINATED PYRIMIDINES - European P
- US20040054181A1 - Synthesis of chlorinated pyrimidines - Google P
- Development of F/C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. (2025).
- 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine , 98% , 939986-64-8. (n.d.). CookeChem.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025).
- 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine. (n.d.). CymitQuimica.
- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... (n.d.).
- 4-chloro-6-(2-ethyl-1h-imidazol-1-yl)-2-methylpyrimidine chemical properties. (n.d.). Merck.
Sources
- 1. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | C9H12ClN3 | CID 17750883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine | C12H17ClN4 | CID 703699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]

